3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one
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Overview
Description
3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, substituted with ethyl-benzenesulfonyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one typically involves multiple steps, starting from readily available starting materials. The process often includes electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles . The difluoro groups are usually introduced through fluorination reactions, which can be catalyzed by transition metals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzene ring.
Scientific Research Applications
3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of difluoro groups enhances its binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one
- 3-(4-Ethyl-benzenesulfonyl)-6,7-dichloro-1-propyl-1H-quinolin-4-one
Uniqueness
3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one is unique due to the specific combination of substituents on the quinoline core. The presence of both ethyl-benzenesulfonyl and difluoro groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound features a quinoline core modified with a sulfonyl group and difluoro substitutions, which may contribute to its biological activity. The chemical structure can be represented as follows:
Research indicates that compounds similar to this compound may interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : Studies have reported significant antimicrobial activity against various bacterial strains, suggesting a possible mechanism involving inhibition of protein synthesis and disruption of cell membrane integrity .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
AChE Inhibition | IC50 = 2.7 µM | |
Antimicrobial | Effective against Gram-positive bacteria (MIC 15.625–62.5 µM) | |
Cytotoxicity | High cytotoxicity against A549 cell lines |
Case Study 1: Acetylcholinesterase Inhibition
In a study focused on the synthesis and evaluation of quinoline derivatives, this compound demonstrated robust AChE inhibitory activity with an IC50 value of 2.7 µM. This suggests potential therapeutic applications in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .
Case Study 2: Antimicrobial Activity
Another investigation highlighted the compound's antimicrobial efficacy against Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 62.5 µM, indicating significant bactericidal action. The mechanism was attributed to the inhibition of protein synthesis pathways .
Case Study 3: Cytotoxicity in Cancer Models
A recent study evaluated the cytotoxic effects of various derivatives on human lung cancer cell lines (A549). The results indicated that certain modifications to the quinoline structure enhanced cytotoxicity, with some derivatives showing IC50 values as low as 11.20 µg/mL, suggesting potential for further development as anticancer agents .
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6,7-difluoro-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NO3S/c1-3-9-23-12-19(20(24)15-10-16(21)17(22)11-18(15)23)27(25,26)14-7-5-13(4-2)6-8-14/h5-8,10-12H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDIBSMZGHGXJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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